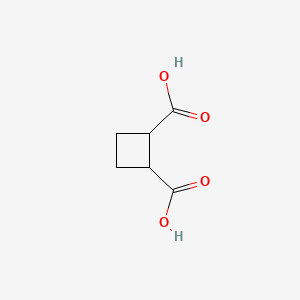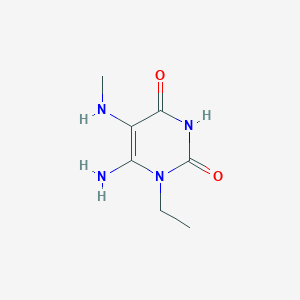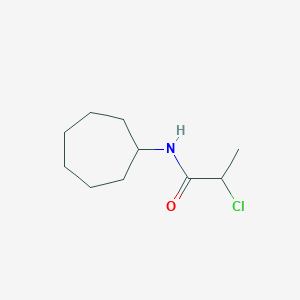
2-chloro-N-cycloheptylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cycloheptylpropanamide, also known as 2-chloro-N-cycloheptylpropanamide or 2-chloro-N-cyclopropylpropanamide, is a synthetic compound that is widely used in the laboratory for various scientific applications. It is a white, odorless, crystalline solid at room temperature, with a melting point of 97-99°C and a solubility of 0.1 g/L in water. It is a synthetic derivative of cycloheptanone and is used in the synthesis of various organic compounds.
Scientific Research Applications
Proteomics Research
“2-chloro-N-cycloheptylpropanamide” is a product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.
Computational Analyses
The compound can be used in computational analyses to study its properties . These studies can provide insights into the electronic properties of the compound, which can be useful in various fields such as drug design and materials science.
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including those that could potentially be synthesized from “2-chloro-N-cycloheptylpropanamide”, have been studied for their antibacterial and antibiofilm properties . These properties make them potential candidates for the development of new antibiotics.
Biological Activity Studies
The compound can be used in studies investigating its biological activity. This can include testing its effects on various biological systems, which can lead to the discovery of new therapeutic applications.
Chemical Structure Studies
“2-chloro-N-cycloheptylpropanamide” can be used in studies investigating its chemical structure. Understanding the structure of a compound is crucial for predicting its properties and potential applications.
Mechanism of Action
Target of Action
It’s worth noting that the compound has shown promising antifungal activity against strains of aspergillus flavus .
Mode of Action
The mode of action of 2-chloro-N-cycloheptylpropanamide involves binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis through the inhibition of thymidylate synthase . This interaction with the fungal plasma membrane and DNA synthesis pathway disrupts the normal functioning of the fungus, leading to its death .
Biochemical Pathways
Given its mode of action, it can be inferred that it affects the ergosterol biosynthesis pathway and dna synthesis pathway in fungi .
Result of Action
The result of the action of 2-chloro-N-cycloheptylpropanamide is the inhibition of fungal growth. It achieves this by disrupting the integrity of the fungal plasma membrane and possibly inhibiting DNA synthesis . This leads to the death of the fungus, thereby exhibiting its antifungal activity .
properties
IUPAC Name |
2-chloro-N-cycloheptylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8(11)10(13)12-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGFIWRNMFYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cycloheptylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)
![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)
![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)
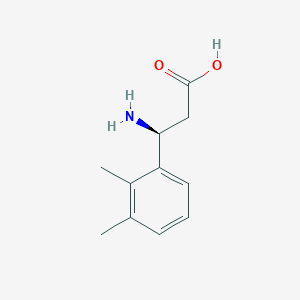
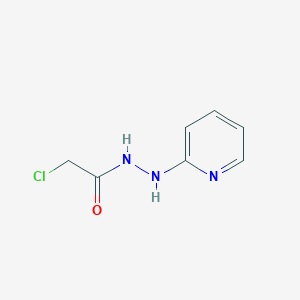
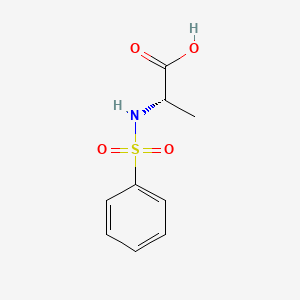
amine](/img/structure/B6142292.png)
![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)

